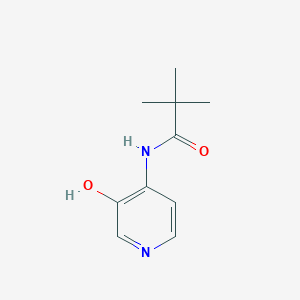

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide

Descripción general

Descripción

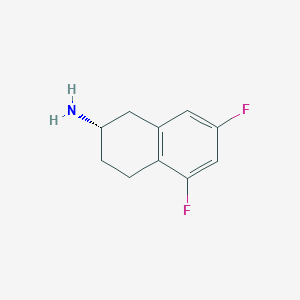

“N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide” is a chemical compound that contains a pyridine ring, which is a basic aromatic heterocyclic organic compound similar to benzene, and one of the simplest aromatic systems . The compound also contains a hydroxyl group (-OH), an amide group (-CONH2), and a tertiary carbon with two methyl groups (-C(CH3)2), which could influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, a planar, aromatic, and heterocyclic entity, with the hydroxyl, amide, and tertiary carbon groups attached at specific positions . The exact geometry and conformation would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyridine ring could undergo electrophilic substitution reactions, the hydroxyl group could participate in condensation or redox reactions, and the amide group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and hydroxyl groups could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

This compound has potential applications in the field of nonlinear optics (NLO) . NLO materials are crucial for optical signal processing, which includes applications like optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The structure of this compound, with its donor-acceptor groups, allows for intramolecular charge-transfer, which is a key feature in NLO properties.

Intercalation in Layered Compounds

The compound can be intercalated within layered structures like zirconium 4-sulfophenylphosphonate. This arrangement can be studied using molecular simulation methods to understand the interlayer space arrangement, which is important for designing materials with specific properties .

Cytotoxic Agents

There is a possibility for this compound to serve as a scaffold for designing novel cytotoxic agents. These agents could be used in cancer therapy, targeting specific cancer cells while minimizing damage to healthy cells. The compound’s derivatives could be synthesized and tested for their efficacy against various cancer cell lines .

Molecular Modeling

The compound can be used in molecular modeling studies to predict interactions with biological targets. This is particularly useful in drug design, where understanding the binding affinity and mode of action of a compound is crucial .

Pharmacokinetics and Drug Development

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives can aid in the development of new drugs. ADME studies are essential for predicting the compound’s behavior in the human body .

Safety And Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown. Pyridine derivatives are a rich source of pharmacologically active compounds, so it’s possible that this compound could have interesting biological properties that could be explored in future research .

Propiedades

IUPAC Name |

N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNFSZMIMUTCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434485 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

CAS RN |

169205-93-0 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)

![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)